molecular formula C9H11Cl2NO B1458265 (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride CAS No. 1461714-44-2

(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride

Cat. No. B1458265
M. Wt: 220.09 g/mol
InChI Key: HLQCYVNUXXJHFG-UHFFFAOYSA-N
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Description

“(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride” is a compound with the CAS Number: 1461714-44-2 . It has a molecular weight of 220.1 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of the compound is C9H11Cl2NO . The InChI code is 1S/C9H10ClNO.ClH/c10-8-3-6-1-2-12-9(6)7(4-8)5-11;/h3-4H,1-2,5,11H2;1H . The Canonical SMILES is C1COC2=C1C=C(C=C2CN)Cl.Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.09 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 219.0217694 g/mol . The topological polar surface area is 35.2 Ų . The compound has a heavy atom count of 13 .

Scientific Research Applications

Benzofuran Derivatives in Antimicrobial Therapy

Benzofuran compounds, including derivatives similar to (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride, have emerged as promising scaffolds for the development of new antimicrobial agents. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates. Benzofuran derivatives have been found suitable for addressing the urgent need to develop new therapeutic agents against resistant microbes, showing improved bioavailability and allowing for once-daily dosing. Some benzofuran derivatives have already been used in the treatment of skin diseases such as cancer or psoriasis (Hiremathad et al., 2015).

Benzofuran and Cancer Treatment

Benzofuran derivatives have also shown promise in cancer treatment, with several compounds exhibiting potent antitumor activities. These compounds have been developed and utilized as anticancer agents, exploiting the benzofuran scaffold for its potential in drug discovery. The synthesis methods for constructing benzofuran rings have evolved, enabling the development of complex derivatives with significant therapeutic potential (Miao et al., 2019).

Drug Discovery and Development

In drug discovery, benzofuran derivatives have attracted attention due to their broad range of biological activities. This interest has culminated in the discovery of several lead molecules for numerous disease conditions, highlighting the versatility and significance of benzofuran scaffolds in medicinal chemistry research. The structural diversity and biological efficacy of benzofuran compounds underscore their potential as pharmacological agents in various therapeutic areas (Khanam & Shamsuzzaman, 2015).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-8-3-6-1-2-12-9(6)7(4-8)5-11;/h3-4H,1-2,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQCYVNUXXJHFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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